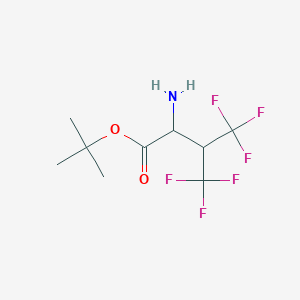![molecular formula C11H9N3O B12821525 N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide](/img/structure/B12821525.png)
N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide: is a heterocyclic compound that belongs to the family of pyrrolopyridines This compound is characterized by its unique structure, which includes an ethynyl group attached to the pyrrolo[3,2-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through various methods, including the cyclization of appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of a halogenated pyrrolo[3,2-b]pyridine with an ethynyl-containing reagent in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenated compounds and organometallic reagents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyrrolo[3,2-b]pyridine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine core but differ in their substitution patterns and biological activities.
Pyrrolopyrazines: These compounds have a similar pyrrole ring but differ in their overall structure and applications.
Uniqueness
N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9N3O |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide |
InChI |
InChI=1S/C11H9N3O/c1-3-8-6-13-9-4-5-12-11(9)10(8)14-7(2)15/h1,4-6,12H,2H3,(H,13,14,15) |
Clave InChI |
UTZAIXNCDNAZFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=NC=C1C#C)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)
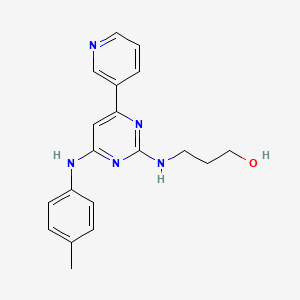
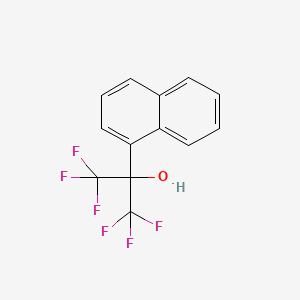
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12821458.png)



![Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate](/img/structure/B12821477.png)
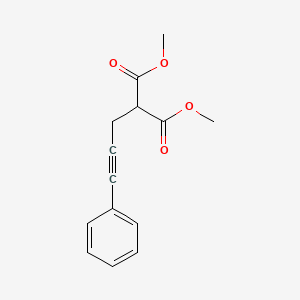
![4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)
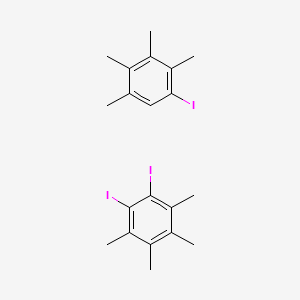
![2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12821508.png)
